4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Overview
Description
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride is a complex organic compound that features a thiazole ring, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the imidazole ring, and finally, the piperidine ring is incorporated. Common reagents used in these reactions include thioamides, aldehydes, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The thiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride is unique due to its specific combination of thiazole, imidazole, and piperidine rings. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[(2-piperidin-4-ylimidazol-1-yl)methyl]-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S.ClH/c1-3-13-4-2-10(1)12-14-5-6-16(12)7-11-8-17-9-15-11;/h5-6,8-10,13H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZCTCXIHWLDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CSC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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